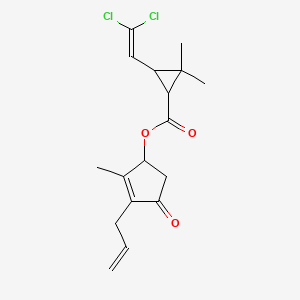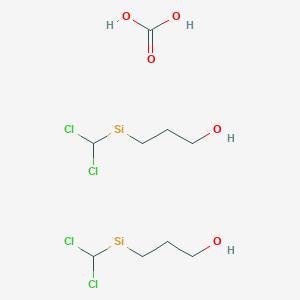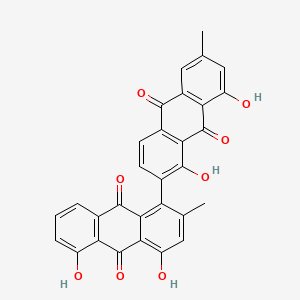
Asphodelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asphodelin is a hydroxycoumarin compound, specifically identified as 4,7-dihydroxy-2H-chromen-2-one substituted by a 2,4-dihydroxyphenyl group at position 3. It is isolated from the roots of Asphodelus microcarpus and exhibits significant antimicrobial activity against various bacteria and fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Asphodelin can be synthesized through various chemical reactions involving hydroxycoumarin derivatives. The primary synthetic route involves the substitution of a 2,4-dihydroxyphenyl group at position 3 of 4,7-dihydroxy-2H-chromen-2-one. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Asphodelus microcarpus. The extraction process includes several steps such as grinding the roots, solvent extraction, and purification through chromatographic techniques. This method ensures a high yield of pure this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Asphodelin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different chemical and biological properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Asphodelin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other hydroxycoumarin derivatives.
Industry: It is used in the formulation of various antimicrobial products for industrial applications.
Mecanismo De Acción
Asphodelin exerts its effects primarily through its antimicrobial properties. It inhibits the growth of bacteria and fungi by interfering with their cellular processes. The molecular targets and pathways involved include the inhibition of cell wall synthesis, disruption of membrane integrity, and interference with nucleic acid synthesis .
Comparación Con Compuestos Similares
Asphodelin is unique compared to other hydroxycoumarin compounds due to its specific substitution pattern and significant antimicrobial activity. Similar compounds include:
Coumarin: A parent compound with various derivatives exhibiting different biological activities.
Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties.
Scopoletin: Another hydroxycoumarin with antimicrobial and anti-inflammatory effects.
This compound stands out due to its potent antimicrobial activity against a broad spectrum of microorganisms .
Propiedades
Número CAS |
51419-55-7 |
|---|---|
Fórmula molecular |
C30H18O8 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
1-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-4,5-dihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-8-16-22(18(32)9-11)29(37)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-19(33)24-25(20)28(36)13-4-3-5-17(31)21(13)30(24)38/h3-10,31-33,35H,1-2H3 |
Clave InChI |
BXWGUDGILDGCGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C6=C(C5=O)C=CC=C6O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


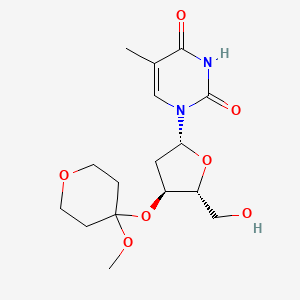
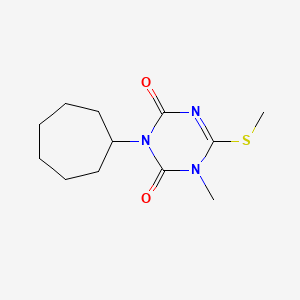

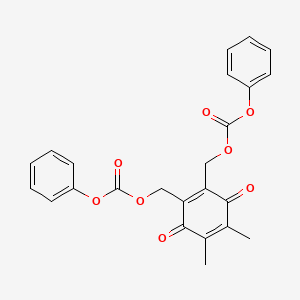
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)
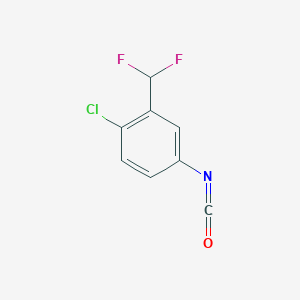

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
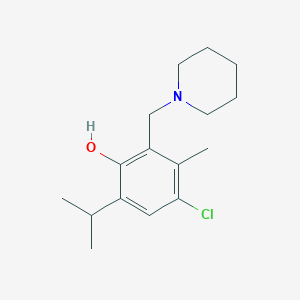
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
